molecular formula C17H20N4O5 B2935398 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 942006-29-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2935398
CAS RN: 942006-29-3
M. Wt: 360.37
InChI Key: UYJHQTWCANTPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O5 and its molecular weight is 360.37. The purity is usually 95%.
The exact mass of the compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antibacterial Activity

Research has shown that derivatives similar to the given compound, particularly those incorporating the spirothiazolidinone and benzothiazole scaffolds, exhibit significant antiviral and antibacterial properties. For instance, a study on new spirothiazolidinone derivatives highlighted their synthesis and evaluation against various viruses, including influenza A/H3N2 and human coronavirus 229E, demonstrating notable antiviral activity (Apaydın et al., 2020). Another investigation into N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showcased their potent antibacterial effects against a spectrum of Gram-positive and Gram-negative bacteria (Borad et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Compounds incorporating elements of the queried molecule structure, specifically benzothiazole and triazole moieties, have been found to possess antimicrobial and anti-inflammatory properties. A study on ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported compounds with promising antimicrobial activities against a range of bacterial and fungal strains (Rezki, 2016). Another research focusing on triazole-based benzothiazole/benzoxazole derivatives for p38α MAP kinase inhibition highlighted their potential in treating inflammatory diseases (Tariq et al., 2018).

Synthesis and Characterization

The synthesis and characterization of compounds with complex structures, such as the one mentioned, are crucial for understanding their potential applications. For example, studies on the synthesis of various spiro compounds and heterocycles provide insights into the methodologies that could be applied to synthesize and study compounds similar to "N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide" (Kuroyan et al., 1995).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-20-15(23)17(19-16(20)24)4-6-21(7-5-17)9-14(22)18-11-2-3-12-13(8-11)26-10-25-12/h2-3,8H,4-7,9-10H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJHQTWCANTPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

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